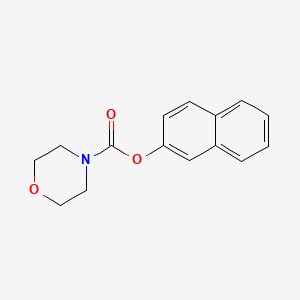

Naphthalen-2-yl morpholine-4-carboxylate

Description

Naphthalen-2-yl morpholine-4-carboxylate is a heterocyclic compound featuring a morpholine ring linked via a carboxylate bridge to a naphthalen-2-yl group. Its structural complexity and functional groups (ester, aromatic, and heterocyclic moieties) make it a molecule of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

naphthalen-2-yl morpholine-4-carboxylate |

InChI |

InChI=1S/C15H15NO3/c17-15(16-7-9-18-10-8-16)19-14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |

InChI Key |

JQCCNGMWNXANRX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-2-yl morpholine-4-carboxylate typically involves the reaction of naphthalene-2-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

Reduction: The compound can be reduced under hydrogenation conditions to yield dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Dihydro-naphthalen-2-yl morpholine-4-carboxylate.

Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The naphthalene ring can intercalate with DNA, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Benzyl (2R,3S)-2-Methoxy-3-(Naphthalen-2-yl)Morpholine-4-carboxylate (Compound 67)

- Structure : Incorporates a benzyl ester and a methoxy group on the morpholine ring, introducing stereochemical complexity (2R,3S configuration).

- Synthesis : Synthesized via NiCl₂•6H₂O/BPhen-catalyzed cross-coupling, yielding 60% as a colorless oil .

- Key Differences: The benzyl ester enhances lipophilicity compared to simpler esters.

2-Oxo-2-Phenylethyl Morpholine-4-carboxylate (3ai)

- Structure : Replaces naphthalene with a phenyl group and introduces a ketone (oxo) adjacent to the ester.

- Functional Impact :

2-(6-Methoxynaphthalen-2-yl)-1-(Morpholin-4-yl)Propan-1-one

- Structure : Derived from Naproxen, featuring a propan-1-one linker and a 6-methoxy-naphthalene group.

- Biological Relevance : Designed for enhanced anti-inflammatory activity via the methoxy substituent, which mimics electron-donating groups in NSAIDs.

- Crystallography : Structural studies confirm planar naphthalene-morpholine alignment, critical for target binding .

Ethyl 4-(Naphthalen-2-yl)-2-Oxo-6-Arylcyclohex-3-enecarboxylates (Compounds 9–16)

- Structure : Cyclohexene ring fused with naphthalene and ester groups.

- Spectral Data : IR absorptions at 1738 cm⁻¹ (ester C=O) and 1659 cm⁻¹ (ketone C=O) indicate strong conjugation effects .

- Applications : Serve as precursors for bioactive quinazolin-4-ols, demonstrating versatility in heterocyclic synthesis .

Ethyl 5-Hydroxy-1-(Naphthalen-2-yl)-1H-Pyrazole-4-carboxylate

- Structure : Pyrazole ring replaces morpholine, with a hydroxy group at position 5.

- Biological Activity : Exhibits 70% inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHOD), IC₅₀ = 200 ± 30 µM .

- Functional Advantage : Pyrazole’s rigidity and hydrogen-bonding capacity enhance target specificity.

Comparative Data Table

Key Findings and Implications

- Structural Flexibility : The naphthalen-2-yl group consistently enhances π-π interactions in analogs, critical for binding to hydrophobic enzyme pockets .

- Functional Group Impact : Esters (e.g., benzyl, ethyl) modulate lipophilicity, while ketones and hydroxy groups improve solubility and target engagement .

- Synthetic Efficiency : Yields vary significantly (60–84%), with Ni/Pd-catalyzed methods offering higher efficiency for complex architectures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.